molecular formula C18H32O2 B1210681 10,12-Hexadecadienyl acetate

10,12-Hexadecadienyl acetate

Cat. No. B1210681
M. Wt: 280.4 g/mol
InChI Key: CMCBHGAXGCXMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10,12-Hexadecadienyl acetate is a natural product found in Hemileuca electra with data available.

Scientific Research Applications

Pheromone Synthesis and Pest Control

  • 10,12-Hexadecadienyl acetate is identified in the sex pheromone of various moth species. It plays a crucial role in pest control strategies. For instance, it's part of the pheromone of the persimmon fruit moth (Stathmopoda masinissa), which is a pest of persimmon fruits in East Asia. Synthesized pheromones, including 10,12-Hexadecadienyl acetate, are used as baits in traps to monitor and control pest populations (Nishida et al., 2003).

  • Similar applications are seen in the study of the bombycid moth Trilocha varians and the legume podborer, Maruca vitrata. These studies indicate the role of 10,12-Hexadecadienyl acetate in the female sex pheromone and its effectiveness in attracting male moths. This knowledge aids in developing environmentally friendly pest control methods (Daimon et al., 2012); (Downham et al., 2003).

Chemical Synthesis and Analysis

  • The compound is also significant in chemical synthesis. Research on synthesizing various isomers of tetradecadienyl acetate, including the 10,12-isomer, provides insights into the stereoselective synthesis of pheromone analogs. This has implications for both pest control and organic chemistry (Li Xi’an et al., 2004).

Biochemical Research and Potential Therapeutic Uses

  • Studies on related acetate compounds show potential therapeutic applications. For example, research on hexanal and hexyl acetate demonstrates their inhibitory effects against pathogenic microorganisms, suggesting potential uses in food safety and preservative technologies (Lanciotti et al., 2003).

  • Another study on the hexane extracts of Uncaria sinensis, which may contain similar acetate compounds, indicates protective effects against ischemic injury in mice. This suggests that such compounds could have medical applications, particularly in vascular and neurological health (Park et al., 2011).

properties

Product Name

10,12-Hexadecadienyl acetate

Molecular Formula

C18H32O2

Molecular Weight

280.4 g/mol

IUPAC Name

hexadeca-10,12-dienyl acetate

InChI

InChI=1S/C18H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-18(2)19/h5-8H,3-4,9-17H2,1-2H3

InChI Key

CMCBHGAXGCXMIP-UHFFFAOYSA-N

Canonical SMILES

CCCC=CC=CCCCCCCCCCOC(=O)C

synonyms

10,12-hexadecadienyl acetate
bombykyl acetate

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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